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Introduction
PU141 is a novel small molecule inhibitor of the p300/CBP histone acetyltransferase (HAT)

family, enzymes that play a critical role in the regulation of gene expression. The aberrant

activity of p300 HAT has been implicated in the pathophysiology of a range of diseases,

including cancer, asthma, Alzheimer's disease, diabetes, and AIDS.[1] By acetylating lysine

residues on histone tails, p300 facilitates chromatin relaxation and promotes gene transcription.

Inhibition of this process by molecules such as PU141 presents a promising therapeutic

strategy for diseases driven by transcriptional dysregulation. This technical guide provides an

in-depth overview of the preliminary efficacy studies of PU141, summarizing key data, outlining

experimental methodologies, and visualizing its mechanism of action.

Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary in silico and in

vitro studies of PU141.
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In Silico Study: Molecular

Dynamics Simulation with

p300 HAT

Value Reference

Binding Free Energy (kcal/mol) -20.62 [1]

Maximum Root-Mean-Square

Deviation (RMSD) (Å)
2.3 [1]

In Vitro Study: Cell Growth

Inhibition
Value Reference

Cell Line SK-N-SH (Neuroblastoma) [2]

GI50 (µM) 0.48 [2]

Core Mechanism of Action: p300 HAT Inhibition
PU141 functions as a potent and selective inhibitor of the CREB-binding protein (CBP) and

p300 histone acetyltransferases.[2] These enzymes are transcriptional co-activators that play a

crucial role in acetylating histone and non-histone proteins, thereby regulating gene

expression. The inhibitory action of PU141 on p300 leads to a hypoacetylated state of histones,

resulting in chromatin condensation and transcriptional repression of p300 target genes. This

mechanism underlies the observed anti-proliferative effects of PU141 in cancer cell lines.

PU141 Mechanism of Action
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Caption: PU141 inhibits p300 HAT, preventing histone acetylation and subsequent gene

transcription.

Experimental Protocols
Molecular Docking and Molecular Dynamics (MD)
Simulations

Objective: To predict the binding affinity and stability of PU141 within the active site of the

p300 HAT enzyme.

Protocol:

Protein Preparation: The three-dimensional structure of the p300 HAT domain is obtained

from the Protein Data Bank (PDB). The protein is prepared by removing water molecules,

adding hydrogen atoms, and assigning appropriate charges.

Ligand Preparation: The 2D structure of PU141 is sketched and converted to a 3D

structure. Energy minimization is performed using a suitable force field.

Molecular Docking: Docking simulations are performed using software such as AutoDock

Vina to predict the preferred binding orientation of PU141 in the p300 active site. The

binding pose with the lowest energy score is selected.

Molecular Dynamics Simulations: The docked complex of p300-PU141 is subjected to MD

simulations using software like GROMACS or AMBER. The system is solvated in a water

box with counter-ions to neutralize the charge. The simulation is run for a specified time

(e.g., 100 ns) to observe the stability of the complex.

Analysis: Trajectories are analyzed to calculate the Root-Mean-Square Deviation (RMSD)

to assess structural stability and the binding free energy using methods like MM/PBSA to

quantify the binding affinity.[1]

In Vitro Cell Growth Inhibition Assay
Objective: To determine the concentration of PU141 that inhibits the growth of a cancer cell

line by 50% (GI50).
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Protocol:

Cell Culture: SK-N-SH neuroblastoma cells are cultured in appropriate media

supplemented with fetal bovine serum and antibiotics, and maintained in a humidified

incubator at 37°C with 5% CO2.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed

to attach overnight.

Compound Treatment: PU141 is serially diluted to a range of concentrations and added to

the wells. A vehicle control (e.g., DMSO) is also included.

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as the

Sulforhodamine B (SRB) assay or a fluorescence-based assay like the CyQUANT assay.

Data Analysis: The absorbance or fluorescence values are plotted against the log of the

compound concentration. A dose-response curve is generated, and the GI50 value is

calculated using non-linear regression analysis.
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In Vitro Efficacy Workflow

Start

Cell Culture
(e.g., SK-N-SH)

Seed Cells in
96-well Plates

Treat with
PU141 Dilutions

Incubate
(e.g., 72h)

Cell Viability Assay
(e.g., SRB)

Data Analysis
(GI50 Calculation)

End

Click to download full resolution via product page

Caption: A typical workflow for determining the in vitro efficacy of PU141.
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Conclusion and Future Directions
The preliminary data on PU141 strongly suggest its potential as a therapeutic agent through

the targeted inhibition of the p300 HAT enzyme. In silico studies have demonstrated a high

binding affinity and stability of PU141 in the p300 active site.[1] This is corroborated by in vitro

data showing potent growth inhibition of neuroblastoma cells.[2] The antineoplastic activity of

PU141 has been demonstrated in neuroblastoma cells and further studies have indicated its

potential to suppress the activity of p300, CBP, Gcn5, and PCAF both in vitro and in vivo.[3]

Future research should focus on comprehensive in vivo efficacy studies in relevant animal

models of cancer and other p300-mediated diseases. Pharmacokinetic and pharmacodynamic

studies will be crucial to establish a dose-response relationship and to optimize the dosing

regimen for potential clinical trials. Further in vitro studies are also warranted to elucidate the

broader effects of PU141 on the transcriptome and to identify biomarkers of response. The

collective findings from these preclinical investigations will be instrumental in advancing PU141
towards clinical development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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